Cas no 2116716-28-8 (Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate)

Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- EN300-1883074
- 2116716-28-8
- Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
-
- Inchi: 1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(8-14)10(15)11(16)18-4/h9-10,15H,5-8H2,1-4H3
- InChI Key: ILOZDNUDRHTZBU-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C1CN(C(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 273.15762283g/mol
- Monoisotopic Mass: 273.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 76.1Ų
Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1883074-10.0g |
tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
2116716-28-8 | 10g |
$4236.0 | 2023-05-23 | ||
Enamine | EN300-1883074-0.5g |
tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
2116716-28-8 | 0.5g |
$946.0 | 2023-05-23 | ||
Enamine | EN300-1883074-0.1g |
tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
2116716-28-8 | 0.1g |
$867.0 | 2023-05-23 | ||
Enamine | EN300-1883074-1.0g |
tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
2116716-28-8 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1883074-0.05g |
tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
2116716-28-8 | 0.05g |
$827.0 | 2023-05-23 | ||
Enamine | EN300-1883074-5.0g |
tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
2116716-28-8 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1883074-2.5g |
tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
2116716-28-8 | 2.5g |
$1931.0 | 2023-05-23 | ||
Enamine | EN300-1883074-0.25g |
tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
2116716-28-8 | 0.25g |
$906.0 | 2023-05-23 |
Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate Related Literature
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Additional information on Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Comprehensive Overview
Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No. 2116716-28-8) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a piperidine ring substituted with a tert-butyl group and a hydroxymethoxy ketone moiety, making it a versatile building block for various chemical reactions.
The tert-butyl group, a common protecting group in organic synthesis, adds stability to the molecule while providing a bulky environment that can influence reactivity. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, contributes to the compound's ability to form hydrogen bonds and participate in various stereochemical interactions. The hydroxymethoxy ketone substituent introduces additional functional groups that can be further modified or utilized in synthetic pathways.
Recent studies have highlighted the importance of tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate in medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting complex biological systems. For instance, its ability to act as a precursor for more intricate molecules has been leveraged in the development of novel antibiotics and anticancer agents.
One notable application of this compound is its use in the construction of peptide mimetics, which are molecules designed to mimic the structure and function of peptides. These mimetics have shown promise in modulating enzyme activity and disrupting protein-protein interactions, making them valuable tools in drug discovery. The presence of the hydroxymethoxy ketone group allows for selective reactivity, enabling chemists to introduce specific functional groups or modify existing ones during synthesis.
In addition to its role in medicinal chemistry, tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been investigated for its potential in materials science. Its structural versatility makes it a candidate for use in polymer synthesis, where it can serve as a monomer or crosslinking agent. The tert-butyl group's steric hindrance can influence polymer properties such as flexibility and thermal stability, offering new avenues for material innovation.
From a synthetic perspective, the compound's preparation involves multi-step reactions that highlight modern organic synthesis techniques. The synthesis typically begins with the formation of the piperidine ring through cyclocondensation or other cyclization methods. Subsequent steps involve the introduction of the tert-butyl group and the hydroxymethoxy ketone substituent via nucleophilic substitution or oxidation reactions. These steps require precise control over reaction conditions to ensure high yields and product purity.
The hydroxymethoxy ketone moiety is particularly interesting due to its ability to undergo various transformations. For example, it can participate in enolate chemistry, providing access to enol ethers or enol esters. These intermediates are valuable in organic synthesis as they can be further functionalized or used to construct complex ring systems.
Recent advancements in catalytic asymmetric synthesis have also expanded the utility of this compound. By employing chiral catalysts, researchers have successfully synthesized enantiomerically enriched derivatives of tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate. These enantiopure compounds are essential for studying stereochemical effects in biological systems and for developing chiral drugs with improved efficacy and reduced side effects.
In terms of analytical characterization, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. High-resolution NMR experiments provide detailed information about the spatial arrangement of atoms within the molecule, while mass spectrometry offers insights into molecular weight and fragmentation patterns.
The environmental impact of tert-butyl 3-(1-hydroxy-2-methoxy-2-oxtobutane) has also been a topic of interest. Studies on its biodegradation pathways suggest that it undergoes microbial transformation under aerobic conditions, with intermediates being metabolized into less complex compounds. This information is crucial for assessing its safety profile and ensuring sustainable practices during large-scale production.
In conclusion, tert-butyl 3-(1-hydroxy=carboxylic acid) remains a pivotal compound in contemporary chemical research due to its structural diversity and functional versatility. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable building block for chemical innovation.
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